N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride

Sirtuin inhibition SIRT2 Epigenetics

N-[1-(Adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride (CAS 1052415-88-9) is a uniquely selective sirtuin tool compound (SIRT2 IC50 751 µM; SIRT1 IC50 1,580 µM) for calibrating biochemical assays and benchmarking novel inhibitor series. Its rigid adamantane core, chiral ethyl linker, and piperidine acetamide pharmacophore provide conformational restriction for systematic SAR exploration. With computed LogP 3.01 and tPSA 32.3 Ų, it meets key CNS drug-likeness criteria for neuroscience-focused screening collections. Use as a validated low-activity control to distinguish specific sirtuin inhibition from non-specific assay interference.

Molecular Formula C19H33ClN2O
Molecular Weight 340.94
CAS No. 1052415-88-9
Cat. No. B2447476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride
CAS1052415-88-9
Molecular FormulaC19H33ClN2O
Molecular Weight340.94
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCCCC4.Cl
InChIInChI=1S/C19H32N2O.ClH/c1-14(20-18(22)13-21-5-3-2-4-6-21)19-10-15-7-16(11-19)9-17(8-15)12-19;/h14-17H,2-13H2,1H3,(H,20,22);1H
InChIKeyGURSVASCPGHKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide Hydrochloride (CAS 1052415-88-9) – Compound Identity and Physicochemical Baseline for Procurement Screening


N-[1-(Adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride (CAS 1052415-88-9) is a synthetic small molecule comprising an adamantane cage, a chiral ethyl linker, and a piperidine acetamide moiety, supplied as the hydrochloride salt [1]. Key computed physicochemical descriptors include a molecular weight of 340.94 g·mol⁻¹ (salt form), calculated LogP ~3.01, topological polar surface area (tPSA) of 32.3 Ų, and 4 rotatable bonds [2]. The compound is catalogued as a solid-form screening sample with ≥95% purity and undefined stereochemistry at the ethyl carbon .

Why N-[1-(Adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide Hydrochloride Cannot Be Interchanged with Other Adamantyl-Acetamide Screening Compounds


Superficially similar adamantyl-acetamide derivatives differ in linker length, amine heterocycle, and counterion, each of which alters conformational flexibility, basicity, and lipophilicity—parameters that directly affect target binding and assay behaviour [1]. Even isomers with a one-carbon shift in the ethyl linker exhibit divergent sirtuin inhibition profiles and physicochemical properties, making uncontrolled substitution a source of irreproducible screening data [2].

Quantitative Differential Evidence for N-[1-(Adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide Hydrochloride (CAS 1052415-88-9) vs. Closest Analogs


SIRT2 Inhibition: Micromolar Biochemical Potency with Subtype-Selectivity Fingerprint vs. Direct Adamantyl and Ethylene-Linked Analogs

The compound inhibits human recombinant SIRT2 with an IC50 of 7.51 × 10⁵ nM (751 µM) in a fluorimetric deacetylase assay [1]. Although this represents weak potency, it is substantially more potent against SIRT2 than against SIRT1 (IC50 = 1.58 × 10⁶ nM; 1,580 µM) and SIRT6 (IC50 = 8.90 × 10⁴ nM; 89 µM) [1]. By contrast, the one-carbon-shorter analog N-(1-adamantyl)-2-(piperidin-1-yl)acetamide hydrochloride lacks reported SIRT2 data, preventing cross-assay normalization, while the two-carbon linker analog N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride (CAS 1215756-69-6) has no publicly available sirtuin profiling data in BindingDB or ChEMBL .

Sirtuin inhibition SIRT2 Epigenetics Fluorimetric assay

Linker-Length Comparison: Ethyl Spacer Enables Conformational Degrees of Freedom Absent in Direct Adamantyl-Acetamide Analogs

The target compound incorporates a chiral ethyl linker (adamantane–CH(CH₃)–NH–CO–) that introduces 4 rotatable bonds, whereas the direct N-(1-adamantyl)-2-(piperidin-1-yl)acetamide analog has only 2 rotatable bonds between the adamantane and piperidine rings [1]. This increased flexibility allows the piperidine acetamide pharmacophore to sample a wider conformational space, which may be critical for engaging binding pockets with specific geometry requirements. The ethyl-branched topology also introduces a stereogenic centre (undefined in the commercial sample), offering the option of chiral resolution for downstream SAR studies—a feature absent in the non-branched analog .

Conformational analysis Structure–activity relationship Linker optimization Rotatable bonds

Salt Form and Solid-State Handling: Hydrochloride Provides Defined Stoichiometry vs. Free Base Analogs

The target compound is supplied as a hydrochloride salt (1:1 stoichiometry; molecular weight 340.94 g·mol⁻¹), which generally confers improved aqueous solubility and superior solid-state handling compared to the free base (MW 304.5 g·mol⁻¹) [1]. The ChemBridge/Hit2Lead catalogue lists the compound in solid form, simplifying weighing and DMSO stock preparation for high-throughput screening . In contrast, many structurally related adamantyl-acetamide analogs are listed only as free bases or in unspecified salt forms, introducing ambiguity in molarity calculations and potential variability in dissolution behaviour .

Salt selection Solid form Solubility Weighing accuracy

Lipophilicity and Permeability Surrogate: LogP 3.01 Positions Compound in CNS-accessible Chemical Space Distinct from Morpholine and Piperazine Analogs

The compound has a computed LogP of 3.01 (cLogP), which falls within the optimal range for CNS permeability (typically LogP 2–4) . Replacing the piperidine ring with morpholine or N-methylpiperazine would reduce LogP by approximately 0.5–1.0 log units due to the introduction of electronegative oxygen or additional nitrogen atoms, as inferred from fragment-based LogP contributions [1]. This positions the piperidine-containing compound as a more lipophilic scaffold for CNS-targeted screening libraries compared to its heteroatom-substituted analogs.

Lipophilicity Blood–brain barrier permeability LogP CNS drug-likeness

Recommended Application Scenarios for N-[1-(Adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide Hydrochloride Based on Quantitative Differentiation Evidence


Sirtuin Panel Screening as a Pre-Competitive Tool Compound with Characterized Weak Potency and Subtype Selectivity

Although its absolute potency is low (SIRT2 IC50 = 751 µM), the compound's unique sirtuin selectivity profile (SIRT2 > SIRT6 > SIRT1) makes it a valuable tool for calibrating sirtuin biochemical assays and for use as a weakly active reference in high-throughput screening campaigns [1]. Its defined activity across three sirtuin subtypes allows researchers to establish assay sensitivity thresholds and to benchmark novel inhibitor series against a compound with known, albeit modest, activity [1].

Fragment-Based and Conformationally Restricted Peptidomimetic Library Design

The compound's 4 rotatable bonds, chiral ethyl linker, and rigid adamantane core make it an attractive building block for the synthesis of conformationally restricted peptidomimetics [2]. The ethyl spacer provides sufficient flexibility to orient the piperidine acetamide pharmacophore while the adamantane cage imposes global lipophilic bulk, enabling systematic exploration of linker geometry in structure–activity relationship studies [2].

CNS-Targeted Screening Library Procurement Based on Physicochemical Desirability

With a computed LogP of 3.01 and tPSA of 32.3 Ų, the compound meets key physicochemical criteria for CNS drug-likeness . Procurement for neuroscience-focused screening collections is justified by these values, which predict favourable passive blood–brain barrier permeability—a property that distinguishes this piperidine-containing scaffold from more polar morpholine or piperazine analogs [3].

Negative Control or Inactive Comparator for Sirtuin Modulator Discovery Programs

Given its weak IC50 values against SIRT1 (1,580 µM) and SIRT2 (751 µM), the compound can serve as a negative or low-activity control in sirtuin-targeted drug discovery assays [1]. Its characterized inactivity at therapeutically relevant concentrations (<100 µM) allows researchers to distinguish specific sirtuin inhibition from non-specific assay interference, reducing false-positive rates in primary screening [1].

Quote Request

Request a Quote for N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.